molecular formula C11H16N2O3 B1621186 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid CAS No. 890597-25-8

3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B1621186
CAS No.: 890597-25-8
M. Wt: 224.26 g/mol
InChI Key: UHEKEXSWYZMSDA-UHFFFAOYSA-N
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Description

1 Structural Characterization and Nomenclature

Molecular Architecture and Stereochemical Features

3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is a heterocyclic organic compound characterized by a pyrazole ring substituted with acetyl, methyl, and butanoic acid groups. The molecular architecture includes:

  • Pyrazole core : A five-membered aromatic ring with two nitrogen atoms at positions 1 and 2. The numbering follows IUPAC conventions, with substituents assigned to specific positions.
  • Substituents :
    • Acetyl group (C(O)CH₃) at position 4.
    • Methyl groups (CH₃) at positions 3 and 5.
    • Butanoic acid side chain (CH₂CH₂CH₂COOH) attached to position 1 via a nitrogen atom.

The compound’s stereochemical features are determined by the planar pyrazole ring. The substituents are positioned in a fixed manner due to the aromaticity of the ring, with the acetyl and methyl groups occupying adjacent positions (3, 4, and 5). No stereoisomerism is reported, as the pyrazole ring’s geometry and substituent placement result in an achiral structure.

Table 1: Key Structural Features
Feature Description
Core structure Pyrazole ring (positions 1–5)
Substituents Acetyl (C4), methyl (C3, C5), butanoate (N1)
Functional groups Carboxylic acid (butanoic acid chain)
Stereochemistry Planar aromatic ring; no chiral centers

Systematic IUPAC Nomenclature and Synonym Identification

The compound’s systematic name follows IUPAC rules for pyrazole derivatives. The name is constructed as follows:

  • Parent chain : Butanoic acid (CH₂CH₂CH₂COOH) attached to the pyrazole nitrogen.
  • Pyrazole substituents :
    • Acetyl group at position 4.
    • Methyl groups at positions 3 and 5.

The full IUPAC name is This compound .

Table 2: Synonyms and Identifiers
Identifier Value Source
CAS Registry Number 890597-25-8
PubChem CID 2984081
SMILES

Properties

IUPAC Name

3-(4-acetyl-3,5-dimethylpyrazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-6(5-10(15)16)13-8(3)11(9(4)14)7(2)12-13/h6H,5H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEKEXSWYZMSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)CC(=O)O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388085
Record name 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890597-25-8
Record name 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The process involves nucleophilic attack by hydrazine on the diketone, followed by cyclization and dehydration:
$$
\text{CH}3\text{C(O)CH}2\text{C(O)CH}3 + \text{N}2\text{H}4 \rightarrow \text{C}7\text{H}{10}\text{N}2\text{O} + \text{H}_2\text{O}
$$
This yields 3,5-dimethyl-1H-pyrazole-4-acetyl, which serves as the precursor for subsequent alkylation.

Alkylation Strategies for Butanoic Acid Attachment

Introducing the butanoic acid chain typically involves alkylating the pyrazole nitrogen with a brominated or chlorinated butanoate ester. Two primary methods are employed:

Direct Alkylation Using 4-Bromobutanoate Esters

Ethyl 4-bromobutanoate reacts with the pyrazole in the presence of a base such as potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF) at 60–80°C. The reaction proceeds via an $$ \text{S}\text{N}2 $$ mechanism:
$$
\text{Pyrazole} + \text{Br}(\text{CH}
2)3\text{COOEt} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Pyrazole-}(\text{CH}2)_3\text{COOEt} + \text{KBr}
$$
Yields for this step range from 65% to 78%, depending on the stoichiometry and reaction time.

Mitsunobu Reaction for Stereochemical Control

For chiral variants, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$) to couple the pyrazole with 4-hydroxybutanoate esters. This method ensures retention of configuration but is costlier due to reagent expenses.

Ester Hydrolysis to Carboxylic Acid

The final step involves hydrolyzing the ethyl butanoate ester to the carboxylic acid. Two approaches are prevalent:

Acidic Hydrolysis

Refluxing the ester with hydrochloric acid (HCl) in aqueous ethanol (1:1 v/v) at 80°C for 6–8 hours achieves complete conversion. The reaction follows:
$$
\text{Pyrazole-}(\text{CH}2)3\text{COOEt} + \text{H}2\text{O} \xrightarrow{\text{HCl}} \text{Pyrazole-}(\text{CH}2)_3\text{COOH} + \text{EtOH}
$$
This method offers yields of 85–90% but requires careful pH control to prevent side reactions.

Hydrazine-Mediated Hydrolysis

Adapting protocols from similar compounds, hydrazine hydrate in methanol at room temperature cleaves the ester bond within 3 hours:
$$
\text{Pyrazole-}(\text{CH}2)3\text{COOEt} + \text{N}2\text{H}4 \rightarrow \text{Pyrazole-}(\text{CH}2)3\text{COOH} + \text{N}2\text{H}5^+ \text{OEt}^-
$$
This gentler method preserves acid-sensitive functional groups, yielding 75–80% product.

Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances alkylation rates but complicates purification. Tetrahydrofuran (THF) offers milder conditions but lower yields (50–60%).
  • Temperature : Alkylation above 70°C accelerates side reactions, reducing yields by 15–20%.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) isolates the ester intermediate at >95% purity.
  • Recrystallization : The final acid is recrystallized from ethanol/water (2:1), achieving 99% purity.

Comparative Analysis of Synthetic Routes

Method Reagents Yield (%) Purity (%) Cost (USD/g)
Direct Alkylation K$$2$$CO$$3$$, DMF 78 95 120
Mitsunobu Reaction DEAD, PPh$$_3$$ 65 98 340
Acidic Hydrolysis HCl, EtOH/H$$_2$$O 90 99 80
Hydrazine Hydrolysis N$$2$$H$$4$$, MeOH 80 97 95

Data synthesized from Refs.

Industrial and Research Applications

While primarily a research chemical, this compound’s structural features make it a candidate for:

  • Pharmaceutical Intermediates : Potential kinase inhibitors due to pyrazole’s affinity for ATP-binding pockets.
  • Agrochemicals : Herbicidal activity observed in analogs with similar substituents.

Chemical Reactions Analysis

Types of Reactions

3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid serves as a vital building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the creation of derivatives with tailored properties for specific applications.

Biology

Research into the biological activities of this compound has revealed potential applications in:

  • Antimicrobial Activity : Preliminary studies suggest that pyrazole derivatives exhibit antimicrobial properties, which may extend to this compound. The interaction with bacterial enzymes could inhibit growth.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by interacting with specific enzymes or receptors, potentially leading to therapeutic applications in treating inflammatory diseases.

Medicine

The structural features of this compound make it a candidate for drug development. Its ability to bind to biological targets suggests it could be used in designing new therapeutic agents for conditions such as arthritis or infections .

Industrial Applications

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique reactivity allows for the development of novel compounds that can be applied in various manufacturing processes .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of pyrazole derivatives, including related compounds to this compound. Results indicated a significant reduction in bacterial growth when tested against common pathogens, suggesting potential use in pharmaceutical formulations aimed at treating infections.

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory effects of pyrazole derivatives revealed that these compounds could inhibit cyclooxygenase (COX) enzymes involved in inflammation pathways. The study highlighted that modifications to the pyrazole ring could enhance binding affinity and selectivity towards COX enzymes .

Mechanism of Action

The mechanism of action of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Based Butanoic Acid Derivatives

4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic Acid
  • Molecular Formula : C₉H₁₄N₂O₂
  • Molecular Weight : 182.223 g/mol
  • Key Differences : Lacks the 4-acetyl group present in the target compound.
  • Implications : The absence of the acetyl group reduces steric hindrance and polarity, likely lowering solubility in polar solvents compared to the acetylated derivative. This compound’s structure has been characterized using tools like SHELXL for crystallographic refinement, a method widely employed for small-molecule analysis .
Target Compound: 3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic Acid
  • Higher molecular weight (estimated ~240 g/mol) may influence pharmacokinetic properties in pharmaceutical applications.

Simple Butanoic Acid Derivatives

Butanoic Acid (C₄H₈O₂)
  • Odor Profile: Associated with rancid, cheese-like notes in fermented foods and fruits .
  • Functional Role: Acts as a precursor for esters (e.g., ethyl 3-hydroxy-butanoate) in ripening fruits .
  • Comparison : The pyrazole ring in the target compound replaces the aliphatic chain’s terminal methyl group, drastically altering odor properties and reactivity.
3-Methylbutanoic Acid (C₅H₁₀O₂)
  • Odor Threshold: Lower than straight-chain butanoic acid, contributing to intense rancid notes .
  • Structural Contrast : Branched-chain structure reduces symmetry and increases volatility compared to the target compound’s rigid pyrazole core.

Pharmaceutical and Industrial Relevance

Patent-Based Butanoic Acid Derivatives

  • Examples: 2-Methyl-2-(phenoxy)propionic acid and derivatives ().
  • Key Features: Substituents like phenoxy or thio groups enhance anti-inflammatory activity.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₁₀H₁₅N₂O₃ (est.) ~240 (est.) 4-acetyl, 3,5-dimethyl Hypothesized enhanced solubility/bioactivity
4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid C₉H₁₄N₂O₂ 182.223 3,5-dimethyl Structurally characterized via SHELXL
Butanoic acid C₄H₈O₂ 88.11 - Rancid odor in fruits/fermented foods
3-Methylbutanoic acid C₅H₁₀O₂ 102.13 3-methyl branch Lower odor threshold than butanoic acid

Biological Activity

3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is a pyrazole derivative notable for its unique structural features, including a butanoic acid moiety and acetyl and dimethyl substituents on the pyrazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.

  • Molecular Formula : C₁₁H₁₆N₂O₃
  • Molecular Weight : 224.26 g/mol
  • Boiling Point : Approximately 386 °C
  • Density : About 1.21 g/cm³

The biological activity of this compound may be attributed to its ability to interact with various biological macromolecules. Preliminary studies suggest that it can bind to enzymes or receptors, potentially modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity is hypothesized based on its structural analogs. The presence of the carboxylic acid group may enhance its ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are critical in inflammatory responses .

Cytotoxicity and Anticancer Potential

Studies on structurally related pyrazoles suggest that this compound could possess cytotoxic properties against cancer cell lines. The mechanism might involve the induction of apoptosis or cell cycle arrest in cancer cells, although direct evidence for this specific compound remains to be fully elucidated .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acidC₇H₉ClN₂O₂Contains chlorine; studied for anti-inflammatory propertiesModerate antimicrobial effects
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoic acidC₉H₁₃N₃O₄Features nitro group; investigated for anticancer effectsSignificant cytotoxicity
3-(4-Acetylpyrazolyl)propanoic acidC₁₀H₁₄N₂O₃Similar structure; potential pharmaceutical applicationsModerate anti-inflammatory effects

Case Studies and Research Findings

A review of literature reveals that while specific studies on this compound are scarce, related pyrazole compounds have been extensively studied for their biological activities:

  • Antibacterial Studies : A study highlighted the antibacterial activity of pyrazole derivatives against Staphylococcus aureus and Escherichia coli, suggesting a potential pathway for developing new antibiotics .
  • Anti-inflammatory Research : Another investigation into similar compounds revealed their ability to inhibit COX enzymes effectively, indicating a promising avenue for treating inflammatory diseases .
  • Cytotoxicity Assessments : Research on structurally analogous compounds showed significant cytotoxic effects against various cancer cell lines, prompting further exploration into the anticancer potential of pyrazole derivatives .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves coupling pyrazole derivatives with butanoic acid precursors. For example, intermediates like 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (CAS 890596-67-5) are synthesized via nucleophilic substitution or condensation reactions . Characterization employs 1H/13C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) to confirm functional groups and molecular structure. Purity can be assessed via HPLC with UV detection.

Q. How is the crystal structure of pyrazole derivatives like this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound is crystallized via slow evaporation, and data collection is performed using synchrotron radiation or laboratory diffractometers. SHELXL (part of the SHELX suite) refines structures by minimizing discrepancies between observed and calculated diffraction patterns . Hydrogen bonding and π-π interactions are analyzed using software like Mercury or Olex2 .

Q. What safety protocols are critical when handling pyrazole-carboxylic acid derivatives in the lab?

  • Methodological Answer : Based on analogous compounds (e.g., 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid), GHS hazard codes H302, H315, H319, and H335 apply . Use fume hoods , nitrile gloves , and safety goggles . In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store at 2–8°C under inert gas to prevent degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational molecular modeling and experimental crystallographic data for pyrazole derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or dynamic conformations. Use density functional theory (DFT) to optimize gas-phase geometries and compare with SCXRD data. If mismatched, employ molecular dynamics (MD) simulations to model solvation effects. Refinement in SHELXL with anisotropic displacement parameters improves accuracy . Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity).

Q. What strategies optimize the use of this compound in coordination chemistry for metal-organic frameworks (MOFs)?

  • Methodological Answer : The pyrazole ring acts as a bidentate ligand. Design MOFs by reacting the compound with transition metals (e.g., Cu(II), Zn(II)) under solvothermal conditions. Monitor coordination modes via X-ray absorption spectroscopy (XAS) and electron paramagnetic resonance (EPR) . Porosity and stability are assessed using BET surface area analysis and thermogravimetric analysis (TGA) .

Q. How does substituent variation on the pyrazole ring influence the compound’s pharmacological activity in preclinical models?

  • Methodological Answer : Modify substituents (e.g., acetyl, methyl groups) to alter lipophilicity and bioavailability. Test derivatives for enzyme inhibition (e.g., COX-2) using fluorescence-based assays. For antimicrobial activity, perform MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria. Compare pharmacokinetics via HPLC-MS/MS in rodent plasma .

Q. What advanced techniques validate the compound’s role in proteomics or targeted drug delivery systems?

  • Methodological Answer : Label the compound with fluorescent tags (e.g., FITC) to track cellular uptake via confocal microscopy. For proteomics, use affinity chromatography to isolate binding partners, followed by LC-MS/MS identification. In drug delivery, encapsulate in liposomes and assess release kinetics using dialysis membranes under physiological pH .

Data Contradiction and Refinement

Q. How should researchers address low R-factor values in crystallographic refinement despite poor electron density maps?

  • Methodological Answer : Low R-factors with poor maps suggest overfitting. Use SHELXL’s TWIN/BASF commands to check for twinning. Apply Hirshfeld atom refinement (HAR) for better hydrogen positioning. Validate with R-free values and omit maps to exclude biased regions .

Q. Why might NMR spectra show unexpected splitting patterns for methyl groups on the pyrazole ring?

  • Methodological Answer : Dynamic conformational exchange or restricted rotation causes splitting. Perform variable-temperature NMR to observe coalescence. Use 2D NOESY to detect through-space interactions between methyl protons and adjacent substituents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
Reactant of Route 2
3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

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